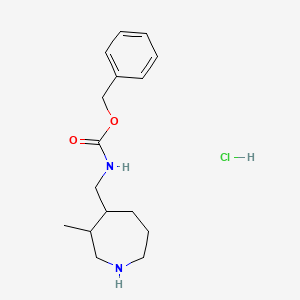
Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride involves several steps. One common synthetic route includes the reaction of benzyl chloroformate with 3-methylazepane-4-methanol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include benzyl ((3-methylazepan-4-yl)methyl)carbamate and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include the corresponding amine derivatives.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
科学研究应用
Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: This compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for studying the behavior of similar molecules in biological systems.
Medicine: this compound has potential therapeutic applications. It is being investigated for its potential use as a drug candidate for the treatment of various diseases, including neurological disorders and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
作用机制
The mechanism of action of Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired therapeutic or biochemical effects.
相似化合物的比较
Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride can be compared with other similar compounds, such as:
Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride: This compound has a similar structure but differs in the position of the methyl group on the azepane ring.
Benzyl ((3-ethylazepan-4-yl)methyl)carbamate hydrochloride: This compound has an ethyl group instead of a methyl group on the azepane ring. The presence of the ethyl group affects its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
生物活性
Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article discusses its mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C11H17ClN2O2
- Molecular Weight : 244.72 g/mol
- CAS Number : 162576-01-4
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalysis. This mechanism is crucial for its potential therapeutic applications, particularly as an enzyme inhibitor in biochemical assays.
Biological Activity Overview
- Enzyme Inhibition :
- Cell Viability and Toxicity :
- Pharmacological Applications :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| This compound | Structure | Cholinesterase inhibition | 250 ± 20 |
| Benzyl carbamate | Similar structure but lacks 3-methylazepane moiety | Lower activity | N/A |
| Phenylmethyl carbamate | Different substituents on carbamate group | Not active | N/A |
Case Studies
- Cholinesterase Inhibition Study :
- Neuroprotection Assessment :
属性
IUPAC Name |
benzyl N-[(3-methylazepan-4-yl)methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-13-10-17-9-5-8-15(13)11-18-16(19)20-12-14-6-3-2-4-7-14;/h2-4,6-7,13,15,17H,5,8-12H2,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUPKNSVXYXJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCC1CNC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














